[2-(1,3-Thiazol-2-yl)phenyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(1,3-thiazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPXHMDTSKNCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 1,3 Thiazol 2 Yl Phenyl Methanamine
Retrosynthetic Analysis of the [2-(1,3-Thiazol-2-yl)phenyl]methanamine Scaffold
A logical retrosynthetic analysis of this compound (I) reveals several key disconnections. The primary disconnection can be made at the C-N bond of the aminomethyl group, leading back to a functionalized phenylthiazole precursor. This suggests that the final step could be a reduction of a nitrile or an amide, or a reductive amination of an aldehyde.
Another significant disconnection breaks the bond between the phenyl and thiazole (B1198619) rings. This points towards a strategy where a substituted phenyl precursor is coupled with a thiazole-forming reagent. A key multi-step approach, for instance, involves the acylation of a protected 2-aminobenzylamine with a thiazole-4-carbonyl chloride derivative, followed by deprotection. This strategy is outlined in a Chinese patent (CN104016944B) and highlights a convergent approach to the target molecule. google.com
Classical Synthetic Routes to this compound
Reductive Amination Approaches
Reductive amination represents a direct and efficient method for the synthesis of amines from carbonyl compounds. organic-chemistry.org In the context of synthesizing this compound, this pathway would commence with 2-(1,3-Thiazol-2-yl)benzaldehyde. This aldehyde can be reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent to yield the target primary amine.
Nitrile Reduction Pathways
The reduction of a nitrile group offers another classical route to primary amines. This pathway would start from 2-(1,3-Thiazol-2-yl)benzonitrile. The cyano group can be reduced to an aminomethyl group using various reducing agents.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Alternatively, catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon (Pd/C) can be employed. The synthesis of the precursor, 2-(1,3-thiazol-2-yl)benzonitrile, can be achieved through methods like the Sandmeyer reaction from an appropriate aniline (B41778) or through modern cross-coupling reactions.
Multi-Step Conversions from Precursor Molecules
A well-documented route for the synthesis of related structures involves a multi-step sequence that builds the molecule in a controlled manner. google.com A representative synthesis is detailed in Chinese patent CN104016944B, which describes the preparation of N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives. google.com This can be adapted for the synthesis of the parent compound.
The synthesis commences with the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring. synarchive.comrsc.orgyoutube.com In this case, ethyl 3-bromopyruvate (B3434600) is reacted with thiourea (B124793) to form 2-aminothiazole-4-carboxylic acid ethyl ester. google.com This intermediate then undergoes a series of functional group transformations. The amino group is acetylated, and the ester is hydrolyzed to a carboxylic acid, which is then converted to an acyl chloride. google.com
Separately, 2-aminobenzylamine is protected, for instance with a Boc group, to selectively block the primary amine. google.com The protected aminobenzylamine is then acylated with the previously prepared thiazole-4-carbonyl chloride. google.com The final step involves the removal of the protecting group to yield the desired aminomethylphenylthiazole derivative. google.com
Modern and Sustainable Synthetic Approaches for this compound
Catalytic Methods in this compound Synthesis
Modern synthetic chemistry increasingly focuses on the development of catalytic and more sustainable methods. For the synthesis of the this compound scaffold, catalytic approaches can be applied to both the formation of the thiazole ring and the introduction of the aminomethyl group.
The Hantzsch thiazole synthesis itself can be performed under catalytic conditions, sometimes using solid-supported catalysts or in environmentally benign solvents like water. rsc.org Furthermore, the formation of the C-C bond between the phenyl and thiazole rings can be achieved via modern cross-coupling reactions, such as Suzuki or Stille couplings, which utilize palladium catalysts.
Flow Chemistry and Continuous Synthesis of this compound
The application of flow chemistry and continuous synthesis in the production of fine chemicals and pharmaceuticals is a rapidly growing field, offering advantages such as enhanced safety, better process control, and potential for higher yields and purity. nih.gov These techniques are particularly well-suited for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.
While the principles of flow chemistry are broadly applicable to the synthesis of heterocyclic compounds, including thiazoles, specific literature detailing the continuous synthesis of this compound is not extensively reported. However, the modular nature of flow synthesis allows for the adaptation of established batch reactions into a continuous process. For instance, the key bond-forming reactions in the synthesis of arylthiazoles, such as the Hantzsch reaction or cross-coupling reactions, could be translated into a flow regime. nagoya-u.ac.jprsc.org
A hypothetical flow process for a key intermediate could involve pumping a stream of the starting materials, for example, a 2-halobenzonitrile and a source of the thiazole ring, through a heated reactor coil or a packed-bed reactor containing a catalyst. The reaction time would be controlled by the flow rate and the reactor volume. Subsequent in-line purification or further reaction steps could also be integrated into the flow system. The development of such a process would require systematic optimization of parameters like temperature, pressure, residence time, and solvent.
Stereoselective Synthesis of Chiral this compound Analogues
The stereoselective synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. While this compound itself is not chiral, the introduction of a stereocenter, for instance at the benzylic carbon bearing the amine, would result in chiral analogues. The synthesis of such chiral thiazole derivatives can be approached through various stereoselective methods. nih.govnih.gov
One common strategy involves the use of chiral auxiliaries or catalysts. For example, a prochiral ketone precursor could be reduced asymmetrically to introduce a chiral hydroxyl group, which can then be converted to the amine with retention or inversion of configuration. Alternatively, a chiral starting material, such as a chiral amino acid, could be incorporated into the synthesis.
Biocatalysis, employing enzymes such as transaminases, can also be a powerful tool for the stereoselective synthesis of chiral amines. A prochiral ketone precursor to the target amine could be subjected to a biocatalytic amination to yield the desired enantiomer with high enantiomeric excess. The development of robust and efficient methodologies for the synthesis of optically pure chiral thiazole building blocks is an active area of research. nih.gov
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is a critical step in any synthetic route to maximize the yield and purity of the target compound while minimizing costs and environmental impact. For the synthesis of this compound, this would involve a systematic study of various reaction parameters for each synthetic step.
Key parameters that are typically optimized include the choice of solvent, catalyst, base or acid, reaction temperature, and reaction time. For instance, in a Hantzsch-type thiazole synthesis, the choice of base and solvent can significantly impact the reaction rate and the formation of byproducts. nanobioletters.com Similarly, in cross-coupling reactions used to form the aryl-thiazole bond, the ligand for the metal catalyst, the base, and the solvent system are crucial for achieving high yields. nagoya-u.ac.jp
The following table illustrates a hypothetical optimization of a key coupling step in the synthesis of a precursor to this compound, based on general principles of cross-coupling reactions.
Table 1: Hypothetical Optimization of a Suzuki Coupling Reaction for a Thiazole Precursor
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane | 110 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | THF | 80 | 78 |
| 4 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 2-MeTHF | 110 | 92 |
This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.
Design of Experiments (DoE) is a powerful statistical tool that can be employed for the efficient optimization of multiple reaction variables simultaneously, leading to a more comprehensive understanding of the reaction landscape and the identification of robust reaction conditions.
Design and Synthesis of 2 1,3 Thiazol 2 Yl Phenyl Methanamine Derivatives
Strategies for Structural Modification of [2-(1,3-Thiazol-2-yl)phenyl]methanamine
Structural modification of the parent compound, this compound, is a key strategy in drug discovery to optimize pharmacological properties. Modifications are typically focused on three distinct regions of the molecule: the methanamine side chain, the central phenyl ring, and the thiazole (B1198619) heterocycle.
Modification of the Methanamine Group: The primary amine is a critical functional group, often involved in key interactions with biological targets, such as hydrogen bonding or salt bridge formation. It is also a prime site for synthetic modification to modulate basicity, lipophilicity, and steric bulk. Common modifications include N-alkylation, N-acylation, and conversion to ureas, thioureas, or sulfonamides.
Substitution on the Phenyl Ring: Introducing substituents onto the phenyl ring can significantly alter the electronic properties, conformation, and metabolic stability of the molecule. Electron-donating or electron-withdrawing groups can influence the pKa of the thiazole ring and the methanamine group, while also providing new points of interaction with target proteins.
These targeted modifications allow for a systematic exploration of the structure-activity relationship (SAR), guiding the design of analogues with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Methodologies for N-Substituted this compound Derivatives
The primary amine of this compound is a versatile handle for a variety of N-substitution reactions. Standard synthetic protocols can be employed to generate a wide array of derivatives.
N-Alkylation: Direct N-alkylation can be achieved by reacting the parent amine with alkyl halides (R-X) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrogen halide byproduct. This method allows for the introduction of simple alkyl, benzyl (B1604629), or other functionalized alkyl chains.
Reductive Amination: A more controlled method for synthesizing N-substituted derivatives is reductive amination. This involves the condensation of the parent amine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN).
N-Acylation: Acyl derivatives are readily prepared by treating the primary amine with acylating agents like acyl chlorides or acid anhydrides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the generated acid. This leads to the formation of stable amide derivatives.
The table below summarizes various synthetic approaches for N-substitution.
Table 1: Synthetic Routes to N-Substituted this compound Derivatives| Derivative Type | Reagents and Conditions | General Product Structure |
|---|---|---|
| N-Alkyl | Alkyl halide (R-X), Base (e.g., Et₃N), Solvent (e.g., DMF, CH₂Cl₂) | |
| N-Acyl | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | |
| N-Sulfonyl | Sulfonyl chloride (RSO₂Cl), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | |
| N-Aryl (via Buchwald-Hartwig) | Aryl halide (Ar-X), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
Note: The images in the table are illustrative general structures and not actual images from synthesis.
Synthesis of Thiazole-Modified this compound Analogues
Modification of the thiazole ring itself provides another avenue for creating structural diversity. The classical Hantzsch thiazole synthesis is a powerful and versatile method for constructing the thiazole ring from different building blocks, allowing for the introduction of substituents at the C4 and C5 positions. nih.govresearchgate.net
The general approach involves the cyclocondensation of a thiourea (B124793) or thioamide with an α-halocarbonyl compound. bepls.com To generate analogues of this compound, one would start with 2-cyanothiourea or a related precursor and react it with various substituted α-haloketones or α-haloaldehydes. The resulting thiazole-substituted benzonitrile (B105546) can then be reduced to the final methanamine product. For instance, reaction with chloroacetone (B47974) would place a methyl group at the C4 position of the thiazole ring. nih.gov
The table below illustrates how different α-halocarbonyl reactants can be used to generate thiazole-modified analogues.
Table 2: Hantzsch Synthesis for Thiazole-Modified Analogues| α-Halocarbonyl Reagent (R¹-CO-CH(X)-R²) | Resulting Substituents on Thiazole Ring | Final Product Structure |
|---|---|---|
| Chloroacetaldehyde (ClCH₂CHO) | R¹ = H, R² = H (Unsubstituted at C4, C5) | |
| 3-Chlorobutan-2-one (CH₃COCH(Cl)CH₃) | R¹ = CH₃, R² = CH₃ (4,5-dimethyl) | |
| Ethyl bromopyruvate (BrCH₂COCO₂Et) | R¹ = H, R² = CO₂Et (5-ethoxycarbonyl) | |
| 2-Bromo-1-phenylethanone (PhCOCH₂Br) | R¹ = Phenyl, R² = H (4-phenyl) |
Note: The images in the table are illustrative general structures and not actual images from synthesis.
Synthesis of Phenyl Ring-Substituted this compound Derivatives
Introducing substituents onto the phenyl ring requires starting the synthetic sequence with an appropriately substituted benzene (B151609) precursor. A common strategy begins with a substituted 2-bromobenzonitrile (B47965). The choice of starting material dictates the position and nature of the substituent on the final compound.
The synthesis proceeds by first forming the thiazole ring, typically through a palladium-catalyzed cross-coupling reaction between the substituted 2-bromobenzonitrile and 2-(tributylstannyl)thiazole (B110552) or by converting the nitrile to a thioamide followed by cyclization. Once the substituted 2-(1,3-thiazol-2-yl)benzonitrile is formed, the nitrile group is reduced to the primary amine (methanamine). Common reduction methods include catalytic hydrogenation (e.g., H₂/Raney Nickel) or chemical reduction with agents like lithium aluminum hydride (LiAlH₄).
This approach allows for the placement of a wide variety of functional groups—such as halogens, alkyl, alkoxy, and nitro groups—at positions 3, 4, 5, or 6 of the phenyl ring.
Table 3: Phenyl Ring-Substituted Derivatives from Substituted 2-Bromobenzonitriles| Starting Material (Substituted 2-Bromobenzonitrile) | Resulting Substituent and Position |
|---|---|
| 2-Bromo-4-fluorobenzonitrile | 4-Fluoro |
| 2-Bromo-5-methoxybenzonitrile | 5-Methoxy |
| 2-Bromo-4-methylbenzonitrile | 4-Methyl |
Bioisosteric Replacements and Scaffold Hopping Approaches Based on the this compound Core
Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to improve drug-like properties while retaining biological activity. nih.govnih.gov These approaches involve replacing a core structural element with another that has similar steric and electronic properties.
Bioisosteric Replacements: In the context of the this compound scaffold, the thiazole ring is a common target for bioisosteric replacement. researchgate.netresearchgate.net It can be swapped with other five-membered heterocycles to explore different chemical space and patentability. The goal is to mimic the shape, size, and electronic character of the thiazole ring to maintain key interactions with the biological target. u-strasbg.fr For example, replacing the sulfur atom with an oxygen (oxazole) or a nitrogen (imidazole) can subtly alter the molecule's hydrogen bonding capacity and metabolic stability.
Scaffold Hopping: Scaffold hopping is a more drastic modification where the entire phenyl-thiazole core is replaced by a fundamentally different scaffold that orients the key functional groups (the methanamine and the aromatic system) in a similar three-dimensional arrangement. nih.gov This can lead to the discovery of novel chemotypes with completely different physicochemical properties, potentially overcoming issues like poor solubility or metabolic liabilities associated with the original scaffold. Examples of alternative scaffolds could include benzoxazole, benzimidazole, or indazole systems.
The table below lists potential bioisosteric replacements for the thiazole ring. Table 4: Potential Bioisosteric Replacements for the Thiazole Ring
| Original Ring | Potential Bioisostere | Key Feature Comparison |
|---|---|---|
| 1,3-Thiazole | 1,3-Oxazole | Replacement of S with O; more polar, potential H-bond acceptor. |
| 1,3-Thiazole | 1,3-Imidazole | Replacement of S with N-H; adds H-bond donor/acceptor site. |
| 1,3-Thiazole | 1,2,4-Oxadiazole | Different arrangement of heteroatoms, alters electronic profile. |
| 1,3-Thiazole | 1,3,4-Thiadiazole | Isomeric with different electronics and vector space. nih.gov |
| 1,3-Thiazole | Pyrazole | Different heteroatom positions, may alter binding geometry. |
Advanced Spectroscopic and Analytical Characterization of 2 1,3 Thiazol 2 Yl Phenyl Methanamine and Its Analogues
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized molecule by providing a highly accurate mass measurement. For [2-(1,3-Thiazol-2-yl)phenyl]methanamine (C₁₀H₁₀N₂S), the theoretical monoisotopic mass is 190.05647 Da. HRMS techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF), can measure this mass with sub-ppm accuracy, allowing for the confident determination of the molecular formula.
The table below shows the calculated exact masses for various adducts of the target compound that are commonly observed in HRMS.
Interactive Data Table: Predicted HRMS Data for C₁₀H₁₀N₂S
| Adduct Form | Calculated m/z |
|---|---|
| [M+H]⁺ | 191.06375 |
| [M+Na]⁺ | 213.04569 |
| [M+K]⁺ | 229.01963 |
| [M-H]⁻ | 189.04919 |
Beyond precise mass, tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation pathways, which provides structural confirmation. The fragmentation of protonated this compound is expected to be dominated by cleavages adjacent to the amine and the heterocyclic ring. Key fragmentation processes observed in related structures include:
Benzylic Cleavage: The most facile fragmentation would be the loss of the aminomethyl group (-CH₂NH₂) or ammonia (B1221849) (NH₃) from the protonated molecular ion, leading to the formation of a stable thiazolyl-substituted benzyl (B1604629) cation or a related radical cation.
Thiazole (B1198619) Ring Fragmentation: The thiazole ring itself can undergo characteristic cleavages. Studies on similar thiazole derivatives show fragmentation pathways involving the loss of small neutral molecules like hydrogen cyanide (HCN), thioformyl (B1219250) radical (HCS·), or acetonitrile (B52724) (CH₃CN), depending on the substitution pattern. nih.govresearchgate.net The fragmentation of the protonated 1,2,3-thiadiazole (B1210528) ring, an isomeric system, often proceeds via the characteristic loss of a nitrogen molecule (N₂), a pathway that helps differentiate it from other heterocycles. nih.gov
Rearrangements: Complex rearrangements, such as the Smiles rearrangement, can occur in related heterocyclic systems under ESI-MS conditions, particularly in molecules containing ether or sulfone linkers. mdpi.com While less likely for the direct C-C bond in the target compound, such pathways are considered when analyzing spectra of more complex analogues.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for an unambiguous assignment of all atoms in this compound.
The expected chemical shifts for the core structure can be predicted based on data from analogous 2-aminothiazoles and substituted phenyl compounds. rsc.orgresearchgate.netwikipedia.org The aromatic protons on the phenyl ring would appear in the range of δ 7.0-8.0 ppm, while the two thiazole protons would resonate at distinct shifts, typically with the C5-H being more upfield than the C4-H. wikipedia.org The benzylic methylene (B1212753) (CH₂) protons would likely appear as a singlet or doublet around δ 4.0-4.5 ppm, and the amine (NH₂) protons as a broad singlet.
Interactive Data Table: Typical NMR Chemical Shifts (δ, ppm) for this compound Analogues
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl C-H | 7.0 - 8.0 | 125 - 135 |
| Phenyl C-quat | - | 135 - 145 |
| Thiazole C4-H | 7.5 - 8.5 | 140 - 150 |
| Thiazole C5-H | 7.0 - 7.5 | 115 - 125 |
| Thiazole C2-quat | - | 165 - 170 |
| -CH₂- | 4.0 - 4.5 | 40 - 50 |
Note: Chemical shifts are highly dependent on solvent and substitution.
2D NMR experiments are crucial for assembling the molecular puzzle:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling networks. It would reveal the connectivity between the adjacent protons on the substituted phenyl ring and confirm the coupling between the CH₂ and NH₂ protons, if resolved.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon atom. It allows for the unambiguous assignment of the protonated carbons in the phenyl and thiazole rings, as well as the benzylic -CH₂- group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It is particularly useful for determining conformation and stereochemistry. For this molecule, NOESY could show correlations between the benzylic CH₂ protons and the ortho-protons on the phenyl ring, confirming their spatial proximity.
While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers insight into its structure in the crystalline state. This is vital for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples.
Although specific ssNMR data for this compound is not prevalent in the literature, the technique would be invaluable for:
Identifying Polymorphs: Different crystal packing arrangements lead to distinct chemical shifts in the ssNMR spectrum, making it a powerful tool for identifying and characterizing different polymorphs.
Determining Conformation: ssNMR can reveal the presence of multiple, distinct molecular conformations within the crystallographic unit cell (asymmetric unit).
Probing Intermolecular Interactions: Advanced ssNMR experiments can measure distances and probe interactions, such as hydrogen bonds involving the amine group, providing detailed information about the crystal packing.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. researchgate.netsciencegate.app For this compound, these techniques would confirm the presence of the key structural units.
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Symmetric/Asymmetric Stretch | 3300 - 3500 (often broad) |
| N-H (Amine) | Scissoring Bend | 1590 - 1650 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=C (Aromatic) | Ring Stretch | 1450 - 1600 |
| C=N (Thiazole) | Ring Stretch | 1500 - 1650 |
| C-S (Thiazole) | Ring Stretch | 600 - 800 |
The N-H stretching bands are particularly diagnostic; their position and shape can indicate the extent of hydrogen bonding in the solid state or in concentrated solutions. Broadening of the N-H band typically suggests strong intermolecular H-bonding. Raman spectroscopy is complementary to FT-IR, often providing stronger signals for symmetric vibrations and the C-S bond of the thiazole ring.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization
Electronic spectroscopy (UV-Visible absorption and fluorescence) provides information on the electronic transitions within the molecule. The conjugated system formed by the phenyl and thiazole rings is expected to give rise to π-π* transitions, resulting in strong absorption in the UV region. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of substituents.
While the parent compound may not be strongly fluorescent, many thiazole derivatives are known to be emissive. derpharmachemica.com The introduction of donor or acceptor groups or extending the π-system can enhance fluorescence. Photophysical studies would involve measuring:
Absorption and Emission Spectra: To determine the λ_max and fluorescence wavelength.
Quantum Yield: To quantify the efficiency of the fluorescence process.
Fluorescence Lifetime: To measure the duration of the excited state.
Solvatochromism: By measuring spectra in solvents of varying polarity, one can probe the change in the dipole moment between the ground and excited states. A significant red-shift in emission with increasing solvent polarity often indicates a more polar excited state.
Chiroptical Spectroscopy (CD, ORD) for Chiral this compound Derivatives
This analysis applies to chiral analogues of the target compound, for instance, where an additional substituent on the benzylic carbon creates a stereocenter. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. yale.eduwikipedia.org
These methods are essential for:
Determining Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute stereochemistry (R or S) of a chiral center can be assigned. nih.gov
Studying Conformation: The CD spectrum, particularly the sign and intensity of the Cotton effects corresponding to the electronic transitions of the phenyl and thiazole chromophores, is highly sensitive to the molecule's three-dimensional conformation in solution.
Computational and Theoretical Studies on 2 1,3 Thiazol 2 Yl Phenyl Methanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics
No published studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or energetic properties of [2-(1,3-Thiazol-2-yl)phenyl]methanamine were found.
Ab Initio Calculations of Molecular Properties and Reaction Pathways
There are no available ab initio calculations that describe the molecular properties or potential reaction pathways of this compound.
Conformational Analysis and Molecular Dynamics Simulations of this compound
A search for conformational analyses or molecular dynamics simulations for this compound yielded no results. Such studies would be crucial for understanding the molecule's flexibility and preferred spatial arrangements.
Prediction of Spectroscopic Parameters via Computational Methods
No computational predictions for the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound have been reported in the scientific literature.
Molecular Docking and Binding Energy Calculations for this compound Interactions (in vitro mechanistic focus)
There are no publicly available molecular docking or binding energy calculation studies for this compound to assess its potential interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives
No QSAR or QSPR models involving derivatives of this compound have been developed, as there is no foundational biological activity or property data on which to build such models.
Coordination Chemistry and Metal Complexes of 2 1,3 Thiazol 2 Yl Phenyl Methanamine
Ligand Properties of [2-(1,3-Thiazol-2-yl)phenyl]methanamine
The coordinating ability of this compound is predicted to be dictated by the interplay of its two key functional groups.
Coordination Sites and Chelation Potential
This compound possesses two primary potential coordination sites: the nitrogen atom of the thiazole (B1198619) ring and the nitrogen atom of the methanamine group. The spatial arrangement of these donor atoms, separated by a phenyl backbone, suggests the potential for this molecule to act as a bidentate ligand, forming a stable six-membered chelate ring upon coordination to a metal center.
Thiazole, a five-membered heteroaromatic ring containing both sulfur and nitrogen, typically coordinates to metal ions through the nitrogen atom, which acts as a soft base. nih.gov The primary amine of the benzylamine (B48309) moiety provides another nitrogen donor, which is a harder base. This combination of a soft thiazole nitrogen and a harder amine nitrogen would classify this compound as a bidentate N,N'-donor ligand. The formation of a six-membered chelate ring is generally thermodynamically favorable, which would enhance the stability of the resulting metal complexes compared to monodentate coordination.
Investigation of Ligand Field Strength
To date, no experimental or theoretical studies have been published that specifically investigate the ligand field strength of this compound. However, predictions can be made based on the nature of its donor atoms. The ligand field strength is expected to be intermediate, influenced by the σ-donating and π-accepting capabilities of the thiazole ring and the σ-donating properties of the amine group. The electronic properties of the ligand, and consequently its ligand field strength, could be tuned by introducing substituents on either the phenyl or the thiazole ring.
Synthesis and Characterization of Metal Complexes with this compound
While no specific metal complexes of this compound have been reported, their synthesis would likely follow established methodologies for the formation of complexes with other N,N'-bidentate ligands.
Transition Metal Complexes
The synthesis of transition metal complexes would typically involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The stoichiometry of the reaction would determine the nature of the resulting complex, with the possibility of forming complexes with varying ligand-to-metal ratios, such as [M(L)Cl₂], [M(L)₂]²⁺, or [M(L)₃]²⁺, where 'L' represents the this compound ligand.
Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques.
Table 1: Anticipated Characterization Data for Hypothetical Transition Metal Complexes| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Shift in the ν(C=N) stretching frequency of the thiazole ring and the ν(N-H) stretching frequencies of the amine group upon coordination. |
| ¹H and ¹³C NMR Spectroscopy | Changes in the chemical shifts of the protons and carbons near the coordination sites. |
| UV-Visible Spectroscopy | d-d transitions characteristic of the specific metal ion and its coordination geometry. |
| X-ray Crystallography | Definitive determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry. |
| Magnetic Susceptibility | Determination of the magnetic moment, providing information on the number of unpaired electrons and the spin state of the metal center. |
Main Group and Lanthanide Metal Complexes
The formation of complexes with main group and lanthanide metals is also conceivable. Lanthanide ions, known for their preference for O-donor ligands, can also form stable complexes with N-donor ligands, particularly when chelation is involved. researchgate.net The synthesis would likely be carried out in non-aqueous solvents to prevent hydrolysis of the metal ions. The characterization would involve similar techniques as for transition metal complexes, with a particular focus on luminescence studies for lanthanide complexes, as the ligand could potentially act as an "antenna" to sensitize the metal's emission.
Crystallographic Studies of 2 1,3 Thiazol 2 Yl Phenyl Methanamine and Its Derivatives
Single Crystal X-ray Diffraction Analysis of [2-(1,3-Thiazol-2-yl)phenyl]methanamine Structures
Single crystal X-ray diffraction is a powerful technique for the precise determination of molecular structures. Although the crystal structure for this compound has not been reported, analysis of its derivatives reveals key structural features. For instance, the extensive study of N-(1,3-thiazol-2-yl)benzamide has identified three polymorphs, each crystallizing in the monoclinic system but with different space groups (P2₁/c, C2/c, and Pc). mdpi.comresearchgate.net This highlights the structural flexibility of the N-acylated version of the core molecule.
Another related compound, 2-bromo-4-phenyl-1,3-thiazole, crystallizes in the monoclinic P2₁/c space group. nih.gov The analysis of various 2-amino-4-phenyl-1,3-thiazole derivatives also shows a preference for monoclinic or orthorhombic crystal systems. nih.govresearchgate.net The data from these derivatives provide a foundational understanding of the geometric parameters, including bond lengths and angles, that would be expected for the title compound.
Interactive Data Table: Crystallographic Data for Derivatives Related to this compound
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| N-(1,3-Thiazol-2-yl)benzamide (Polymorph I) | C₁₀H₈N₂OS | Monoclinic | P2₁/c | 12.0142 | 5.0581 | 15.4090 | 99.093 | researchgate.netnih.gov |
| N-(1,3-Thiazol-2-yl)benzamide (Polymorph II) | C₁₀H₈N₂OS | Monoclinic | C2/c | 15.9169 | 10.0631 | 12.5115 | 97.7186 | researchgate.net |
| N-(1,3-Thiazol-2-yl)benzamide (Polymorph III) | C₁₀H₈N₂OS | Monoclinic | Pc | 20.3396 | 5.0750 | 20.3274 | 116.755 | mdpi.comresearchgate.net |
| 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide | C₁₀H₇FN₂OS | Monoclinic | P2₁/c | 12.2171 | 5.0741 | 15.7078 | 98.820 | researchgate.netnih.gov |
| 2-Bromo-4-phenyl-1,3-thiazole | C₉H₆BrNS | Monoclinic | P2₁/c | 5.8934 | 10.6591 | 13.8697 | 90.812 | nih.gov |
| 2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | C₁₀H₆N₄O₅S | Orthorhombic | Pbcn | 14.155 | 7.471 | 22.034 | 90 | nih.gov |
Analysis of Conformational Preferences in the Solid State
The conformation of molecules in the solid state is dictated by a delicate balance of intramolecular and intermolecular forces. In derivatives of this compound, a key conformational feature is the dihedral angle between the phenyl and thiazole (B1198619) rings. This angle is highly variable, indicating significant rotational freedom around the C-C or C-N bond connecting the two rings.
For example, in the polymorphs of N-(1,3-thiazol-2-yl)benzamide, the dihedral angles between the rings differ significantly, contributing to the formation of different crystalline forms. mdpi.com In one polymorph, the molecule is non-planar with a dihedral angle of 43.6°. nih.gov In another derivative, 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the central amide fragment is nearly planar and forms dihedral angles of 35.28° with the fluorobenzene (B45895) ring and 10.14° with the thiazole ring. researchgate.netnih.gov In contrast, the structure of 2-bromo-4-phenyl-1,3-thiazole is nearly planar, with a small dihedral angle of 7.45° between the rings. nih.gov The planarity can be influenced by steric hindrance from substituents and the formation of intramolecular hydrogen bonds. For instance, nitro-substituted N-(benzo[d]thiazol-2-yl)benzamide analogues show that ortho-substitution leads to a highly distorted geometry, while meta-substitution results in a more planar conformation. mdpi.com
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
Hydrogen bonds are pivotal in dictating the supramolecular assembly of the studied thiazole derivatives. A recurrent and dominant hydrogen-bonding motif is the formation of centrosymmetric dimers through N-H···N interactions. nih.gov In these dimers, the amide proton of one molecule forms a hydrogen bond with the thiazole nitrogen atom of a neighboring molecule, creating a characteristic R²₂(8) ring motif. mdpi.comnih.gov This robust synthon is observed across all three polymorphs of N-(1,3-thiazol-2-yl)benzamide, though the precise geometry of the dimer differs in each form. mdpi.com
Beyond the primary N-H···N interaction, other weaker hydrogen bonds, such as C-H···O and C-H···N, play a crucial role in stabilizing the three-dimensional crystal lattice. nih.govnih.gov In the crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, N-H···N hydrogen bonds create inversion dimers, which are then linked by C-H···O interactions to form sheets. nih.gov In nitro-substituted derivatives, N-H···O and C-H···O bonds link molecules into chains and two-dimensional networks. nih.gov In some cases, π-π stacking interactions between the aromatic rings further stabilize the crystal packing. nih.gov
Crystal Packing Arrangements and Polymorphism Studies
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is of great interest in materials and pharmaceutical science. The compound N-(1,3-thiazol-2-yl)benzamide serves as an excellent case study for polymorphism in this class of molecules, with three distinct polymorphs having been structurally characterized. mdpi.comresearchgate.netresearchgate.net
Polymorph I crystallizes in the centrosymmetric, monoclinic space group P2₁/c with one molecule in the asymmetric unit (Z'=1). The molecules form hydrogen-bonded dimers related by an inversion center. researchgate.net
Polymorph II also has Z'=1 but crystallizes in the centrosymmetric, monoclinic space group C2/c. In this form, the molecules within the hydrogen-bonded dimer are related by a two-fold rotation axis. mdpi.comresearchgate.net
Polymorph III is more complex, crystallizing in the non-centrosymmetric monoclinic space group Pc with four independent molecules in the asymmetric unit (Z'=4). This polymorph remarkably contains both types of hydrogen-bonded dimers found in Polymorphs I and II. mdpi.comresearchgate.net
The existence of these polymorphs demonstrates how subtle variations in intermolecular interactions and packing efficiencies can lead to different, stable crystal lattices. The study of such systems provides critical insights into the supramolecular landscape that governs the crystallization behavior of these compounds. mdpi.com
Co-crystallization and Salt Formation Strategies with this compound
Co-crystallization and salt formation are established strategies for modifying the physicochemical properties of molecules without altering their covalent structure. For thiazole-containing compounds, these strategies are well-explored. The basic nitrogen atoms in the thiazole ring and the primary amine group in a molecule like this compound make it an ideal candidate for salt and co-crystal formation with acidic co-formers.
Studies on 2-aminothiazole (B372263) and its derivatives have shown that they readily form molecular adducts with various carboxylic acids. nih.govresearchgate.netuq.edu.au In these structures, proton transfer often occurs from the carboxylic acid to the thiazole ring nitrogen, forming a salt. The resulting cation and carboxylate anion then assemble via strong N-H···O hydrogen bonds, typically forming the robust R²₂(8) dimer motif between the aminothiazolium cation and the carboxylate group. nih.govuq.edu.au This primary interaction is often supported by additional hydrogen bonds, creating extensive linear chains and networks. researchgate.netuq.edu.au
Furthermore, the formation of simple salts, such as hydrobromide salts, has also been documented. For example, 2-amino-5-formylthiazole (B86583) can be prepared as its hydrobromide salt, which can then be converted to the free amine by treatment with a base. google.com These studies underscore the feasibility of using co-crystallization and salt formation to generate a diverse range of solid forms for this compound and its derivatives, potentially enabling the tuning of properties like solubility and stability.
Emerging Research Applications of 2 1,3 Thiazol 2 Yl Phenyl Methanamine in Materials Science and Beyond
[2-(1,3-Thiazol-2-yl)phenyl]methanamine as a Building Block for Advanced Polymeric Materials
There is currently a lack of specific published research detailing the use of this compound as a monomer or building block for the synthesis of advanced polymeric materials. In principle, the primary amine group of the molecule could be utilized in polymerization reactions, such as polycondensation or polyaddition, to incorporate the thiazole-phenyl moiety into a polymer backbone. Such polymers could theoretically exhibit interesting thermal, optical, or electronic properties. However, without experimental data, this remains speculative.
Applications in Organic Electronics and Optoelectronic Materials Research
Thiazole-based compounds are recognized for their utility in organic electronics. The electron-deficient nature of the thiazole (B1198619) ring makes it a valuable component in organic semiconductors, which are crucial for devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. While there is extensive research on other thiazole derivatives, no specific studies were found that investigate the properties and performance of this compound in these applications.
Use as a Component in Chemical Sensors and Biosensors Development
The nitrogen and sulfur atoms in the thiazole ring, along with the amine group, present potential coordination sites for metal ions or for interaction with specific analytes. This suggests that this compound could potentially be developed into a component for chemical sensors or biosensors. However, the scientific literature does not currently contain reports of its use or evaluation for these purposes.
Role in Advanced Catalytic Systems and Organic Synthesis Methodologies
The structural motifs present in this compound could lend themselves to applications in catalysis, for instance, as a ligand for transition metal catalysts. The amine and thiazole functionalities could act as a bidentate ligand. Nevertheless, no studies have been found that report the synthesis of such catalytic systems or their application in organic synthesis.
This compound in Supramolecular Chemistry and Nanomaterials Research
The potential for hydrogen bonding and π-π stacking interactions, common in molecules containing aromatic and heteroaromatic rings, suggests that this compound could be a candidate for building supramolecular assemblies and functional nanomaterials. These non-covalent interactions could drive the self-assembly of the molecule into ordered structures with specific properties. At present, there is no published research exploring these possibilities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [2-(1,3-Thiazol-2-yl)phenyl]methanamine?
- Methodological Answer : Synthesis typically involves a multi-step approach. A common strategy includes:
- Step 1 : Preparation of a phenylmethanamine precursor (e.g., 2-bromophenylmethanamine).
- Step 2 : Thiazole ring formation via nucleophilic substitution or condensation. For example, reacting the precursor with 2-mercaptothiazole derivatives under basic conditions (K₂CO₃/DMF) .
- Step 3 : Purification via recrystallization or chromatography. Reported yields range from 60–85%, depending on substituent reactivity and solvent choice .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the thiazole ring integration (e.g., δ 7.2–8.1 ppm for aromatic protons) and amine group (δ 1.8–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 191.06 g/mol).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the thiazole-phenyl system .
Advanced Research Questions
Q. How does the electronic nature of the thiazole ring influence substitution reactivity in this compound?
- Methodological Answer :
- The thiazole’s electron-withdrawing character directs electrophilic substitution to the 4-position of the phenyl ring. For example, nitration with HNO₃/H₂SO₄ yields a 4-nitro derivative.
- Computational studies (DFT) show reduced electron density at the para position (Mulliken charge: −0.12 e vs. −0.08 e meta), favoring regioselective reactions .
Q. What challenges arise in crystallographic data interpretation for this compound?
- Methodological Answer :
- Disorder/Twinning : The thiazole-phenyl torsion angle (~30°) can cause crystallographic disorder. SHELXL’s TWIN/BASF commands mitigate this .
- Hydrogen Bonding : The amine group forms intermolecular H-bonds (N–H···S, ~2.9 Å), complicating unit cell packing. High-resolution data (d-spacing < 0.8 Å) improves refinement accuracy .
Q. How do structural modifications impact antimicrobial activity in derivatives of this compound?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., NO₂) at the phenyl para position enhances activity against S. aureus (MIC: 4 μg/mL vs. 16 μg/mL for unsubstituted analogs). This correlates with increased membrane permeability in bacterial assays .
- Bioisosteric Replacement : Replacing the thiazole with a 1,2,4-triazole reduces cytotoxicity (IC₅₀: >100 μM vs. 25 μM) but lowers potency, suggesting a trade-off between selectivity and efficacy .
Data Contradictions and Resolution
Q. Why do reported synthetic yields vary across studies?
- Analysis :
- Solvent Effects : DMF-based syntheses report higher yields (85%) than THF (60%) due to better solubility of intermediates .
- Catalyst Choice : Anhydrous ZnCl₂ improves cyclization efficiency in thiazole formation but may introduce byproducts requiring column purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
